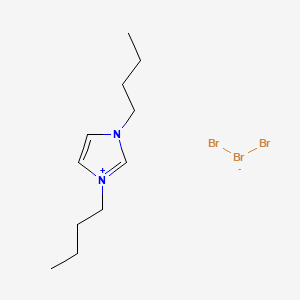![molecular formula C7H10BrClN4O3S B13683592 [[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a sulfonyl group attached to a 2-methoxyethylamine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromine and chlorine atoms are introduced through halogenation reactions, while the amino and sulfonyl groups are added via nucleophilic substitution reactions. The final step involves the attachment of the 2-methoxyethylamine moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine include:
5-Bromo-6-chloropyridin-2-amine: Shares a similar pyrimidine ring structure with bromine and chlorine substitutions.
Other halogenated pyrimidines: Compounds with similar halogenation patterns but different functional groups.
Uniqueness
The uniqueness of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10BrClN4O3S |
|---|---|
Poids moléculaire |
345.60 g/mol |
Nom IUPAC |
5-bromo-6-chloro-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10BrClN4O3S/c1-16-3-2-12-17(14,15)13-7-5(8)6(9)10-4-11-7/h4,12H,2-3H2,1H3,(H,10,11,13) |
Clé InChI |
NWMHNYKYDSZADU-UHFFFAOYSA-N |
SMILES canonique |
COCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)



![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)




![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)


